GCPII-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

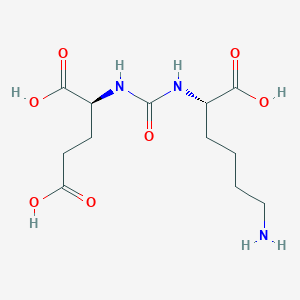

(2S)-2-[[(1S)-5-amino-1-carboxypentyl]carbamoylamino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O7/c13-6-2-1-3-7(10(18)19)14-12(22)15-8(11(20)21)4-5-9(16)17/h7-8H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)(H2,14,15,22)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZASEPMMGWJWOV-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901169363 | |

| Record name | N-[[[(1S)-5-Amino-1-carboxypentyl]amino]carbonyl]-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025796-32-0 | |

| Record name | N-[[[(1S)-5-Amino-1-carboxypentyl]amino]carbonyl]-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025796-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[[[(1S)-5-Amino-1-carboxypentyl]amino]carbonyl]-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of GCPII Inhibitors in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a key metalloenzyme in the central nervous system. It plays a critical role in neurotransmission by hydrolyzing the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. Inhibition of GCPII has emerged as a promising therapeutic strategy for a variety of neurological and psychiatric disorders characterized by glutamate excitotoxicity and impaired neuronal function. This technical guide provides an in-depth exploration of the core mechanism of action of GCPII inhibitors in neurons, with a focus on the downstream signaling pathways and neurophysiological consequences. While the specific inhibitor GCPII-IN-1 is a potent inhibitor of GCPII, the detailed neuronal mechanism of action is elucidated here through the extensive research conducted on other potent and well-characterized inhibitors of the same class.

Introduction to GCPII and its Inhibition

GCPII is a transmembrane enzyme predominantly located on the plasma membrane of glial cells (astrocytes and microglia) and is also found on neurons.[1][2][3][4][5] Its extracellular catalytic domain faces the synapse, allowing it to modulate synaptic concentrations of NAAG and glutamate. The inhibition of GCPII presents a dual mechanism for neuroprotection and enhancement of neuronal function. Firstly, by preventing the hydrolysis of NAAG, it reduces the production of glutamate, thereby mitigating excitotoxicity in pathological conditions. Secondly, the resulting increase in synaptic NAAG levels enhances the activation of type 3 metabotropic glutamate receptors (mGluR3), leading to a cascade of neuroprotective and neuromodulatory effects. This compound is identified as a potent GCPII inhibitor scaffold with a Ki of 44.3 nM. Due to the limited specific data on the neuronal effects of this compound, this guide will detail the mechanism of action based on closely related and extensively studied GCPII inhibitors such as 2-PMPA and 2-MPPA.

The Dual Mechanism of Action in Neurons

The primary mechanism of action of GCPII inhibitors in the neuronal environment is twofold:

-

Reduction of Glutamate Excitotoxicity: In neurological disorders such as stroke, amyotrophic lateral sclerosis (ALS), and neuropathic pain, excessive glutamate release leads to overstimulation of glutamate receptors (particularly NMDA receptors), resulting in neuronal damage and death. GCPII inhibitors curb the enzymatic conversion of NAAG to glutamate, thereby lowering the extracellular glutamate concentration and protecting neurons from excitotoxic insults.

-

Enhancement of NAAG-mGluR3 Signaling: The inhibition of GCPII leads to an accumulation of NAAG in the synaptic cleft. NAAG is a selective agonist for the metabotropic glutamate receptor 3 (mGluR3), which is expressed on both presynaptic terminals and astrocytes. Activation of mGluR3 initiates several downstream signaling pathways that are largely neuroprotective and enhance cognitive function.

Signaling Pathways Modulated by GCPII Inhibition

The elevation of synaptic NAAG due to GCPII inhibition triggers the activation of mGluR3, which is a G-protein coupled receptor (GPCR) linked to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. This signaling cascade has significant consequences for neuronal function:

-

Modulation of Ion Channel Activity: The reduction in cAMP-PKA signaling leads to a decreased phosphorylation and subsequent closure of certain potassium (K+) channels. This alteration in ion channel conductance enhances neuronal excitability and firing rates, which is particularly relevant for cognitive processes such as working memory.

-

Increased Neuronal Firing and Cognitive Enhancement: Studies in the dorsolateral prefrontal cortex (dlPFC) have shown that GCPII inhibitors markedly increase working memory-related neuronal firing and spatial tuning. These beneficial effects are reversed by an mGluR2/3 antagonist, confirming the critical role of this receptor in the observed cognitive enhancement.

Signaling Pathway Diagram

Caption: Signaling cascade initiated by GCPII inhibition.

Quantitative Data for Representative GCPII Inhibitors

The following table summarizes key quantitative data for this compound and other well-studied GCPII inhibitors. This data is essential for comparing the potency and efficacy of these compounds.

| Compound | Inhibition Constant (Ki) | IC50 Value | Notes | Reference(s) |

| This compound | 44.3 nM | Not Reported | Inhibitor scaffold, primarily studied in the context of prostate cancer. | |

| 2-PMPA | 0.2 nM | 0.3 - 30 nM | Potent and selective inhibitor, extensively used in preclinical models of neurological disorders. | |

| 2-MPPA | Not Reported | 90 nM | Thiol-based inhibitor with good bioavailability, has been used in clinical trials. | |

| GPI-18431 | Not Reported | 30 nM | A 2-PMPA derivative used in structural studies. | |

| Quisqualic Acid | Not Reported | 10 µM | An excitatory amino acid that also inhibits GCPII. |

Experimental Protocols

The investigation of the mechanism of action of GCPII inhibitors involves a variety of experimental techniques. Below are outlines of key protocols.

In Vitro GCPII Inhibition Assay (Radioenzymatic)

This assay is used to determine the inhibitory potency (IC50) of a compound against GCPII.

-

Objective: To quantify the inhibition of GCPII activity by a test compound.

-

Principle: The assay measures the enzymatic conversion of a radiolabeled substrate, such as N-acetyl-L-aspartyl-L-[3H]glutamate ([3H]NAAG), to [3H]glutamate.

-

Procedure:

-

Recombinant human GCPII is pre-incubated with various concentrations of the inhibitor.

-

The enzymatic reaction is initiated by the addition of [3H]NAAG.

-

The reaction is stopped after a defined incubation period.

-

The product, [3H]glutamate, is separated from the unreacted substrate using ion-exchange chromatography.

-

The amount of [3H]glutamate is quantified by liquid scintillation counting.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Neuronal Cell Viability Assay

This protocol assesses the neuroprotective effects of GCPII inhibitors against excitotoxicity.

-

Objective: To determine if a GCPII inhibitor can protect neurons from glutamate-induced cell death.

-

Procedure:

-

Primary neuronal cultures or neuronal cell lines are treated with the GCPII inhibitor.

-

Excitotoxicity is induced by exposing the cells to a high concentration of glutamate or an NMDA receptor agonist.

-

After an incubation period, cell viability is assessed using methods such as:

-

MTT assay: Measures mitochondrial metabolic activity.

-

LDH assay: Measures the release of lactate dehydrogenase from damaged cells.

-

Live/Dead staining: Uses fluorescent dyes to differentiate between live and dead cells.

-

-

The neuroprotective effect is quantified by comparing the viability of inhibitor-treated cells to that of untreated controls.

-

In Vivo Electrophysiology

This technique is used to measure the effects of GCPII inhibitors on neuronal activity in living animals.

-

Objective: To record the firing rates of individual neurons in a specific brain region (e.g., dlPFC) in response to a GCPII inhibitor during a cognitive task.

-

Procedure:

-

An animal (e.g., a macaque monkey) is trained to perform a working memory task.

-

Microelectrodes are implanted in the brain region of interest to record the electrical activity of single neurons.

-

The GCPII inhibitor is administered either systemically or locally via iontophoresis.

-

Neuronal firing rates are recorded before, during, and after drug administration while the animal performs the cognitive task.

-

Changes in firing rate, spatial tuning, and task performance are analyzed to determine the effect of the inhibitor on neuronal information processing.

-

Experimental Workflow Diagram

Caption: Workflow for evaluating GCPII inhibitors.

Conclusion

The inhibition of Glutamate Carboxypeptidase II in neurons offers a compelling dual mechanism of action that addresses both the excitotoxic and neuromodulatory aspects of many neurological disorders. By reducing the production of synaptic glutamate and simultaneously enhancing the neuroprotective and cognitive-enhancing NAAG-mGluR3 signaling pathway, GCPII inhibitors hold significant therapeutic potential. While specific neuronal data for this compound is emerging, the extensive research on other potent inhibitors provides a solid foundation for understanding the core principles of this therapeutic approach. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of novel GCPII inhibitors like this compound in the central nervous system will be crucial for their successful translation into clinical applications for the benefit of patients with a wide range of neurological and psychiatric conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

role of GCPII-IN-1 in modulating glutamate excitotoxicity

An In-Depth Technical Guide on the Role of GCPII-IN-1 in Modulating Glutamate Excitotoxicity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glutamate excitotoxicity, a pathological process involving the excessive activation of glutamate receptors, is a key contributor to neuronal damage in a wide range of acute and chronic neurological disorders. A promising therapeutic strategy to mitigate this damage involves the inhibition of Glutamate Carboxypeptidase II (GCPII). This enzyme plays a critical role in synaptic glutamate homeostasis by hydrolyzing the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate and glutamate.[1][2][3] Pathological upregulation of GCPII can exacerbate excitotoxicity by simultaneously increasing extracellular glutamate and depleting neuroprotective NAAG.[4] this compound is a potent inhibitor of GCPII, and by extension, represents a class of compounds with significant potential for neuroprotection.[5] This technical guide provides a comprehensive overview of the mechanism of action for GCPII inhibitors like this compound, summarizes key preclinical data, details relevant experimental protocols, and discusses the therapeutic rationale for their use in neurological diseases.

The Dual Role of GCPII in Glutamate Homeostasis and Excitotoxicity

GCPII, also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a zinc metalloenzyme predominantly located on the external surface of glial cells, such as astrocytes, with its active site facing the synapse. Its primary function in the central nervous system is the hydrolysis of NAAG. This action has two profound consequences for glutamatergic neurotransmission:

-

Generation of Glutamate: The hydrolysis of NAAG directly releases glutamate into the synaptic cleft. Under pathological conditions like ischemia or neuroinflammation, GCPII activity is often upregulated, leading to an excess supply of glutamate that can trigger excitotoxic cascades.

-

Depletion of NAAG: NAAG is not merely a precursor to glutamate; it is an active neurotransmitter in its own right. It functions as a selective agonist for the group II metabotropic glutamate receptor 3 (mGluR3). Activation of presynaptic mGluR3 receptors inhibits further glutamate release from nerve terminals, acting as a crucial negative feedback mechanism.

Therefore, by inhibiting GCPII, compounds like this compound can modulate glutamate excitotoxicity through a dual mechanism: directly reducing the production of glutamate from NAAG and indirectly suppressing presynaptic glutamate release by increasing the availability of NAAG to activate mGluR3 receptors.

Quantitative Data for Key GCPII Inhibitors

While this compound is identified as a potent inhibitor scaffold, much of the foundational research on glutamate excitotoxicity has been conducted with other benchmark inhibitors, such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA) and 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA). The data from these compounds provide a quantitative framework for understanding the potential efficacy of the this compound scaffold.

| Inhibitor | Type | Ki (nM) | IC50 (nM) | Key Characteristics | Reference(s) |

| This compound | Inhibitor Scaffold | 44.3 | - | Identified as a potent inhibitor for GCPII/PSMA. | |

| 2-PMPA | Phosphonate-based | 0.2 | 0.3 | Potent inhibitor, but poor oral bioavailability and brain penetration. | |

| 2-MPPA | Thiol-based | - | 90 | Orally bioavailable, has progressed to clinical trials. | |

| GPI-18431 | Iodinated Phosphonate | - | - | Used in crystallographic studies to elucidate GCPII structure. |

Preclinical Efficacy in Excitotoxicity Models

GCPII inhibitors have demonstrated significant neuroprotective effects across a variety of preclinical models where glutamate excitotoxicity is a key pathological mechanism.

| Model | Inhibitor | Dose/Concentration | Key Findings | Reference(s) |

| Amyotrophic Lateral Sclerosis (ALS) | 2-PMPA | 1.0 nM - 10.0 µM | Significantly protected motor neurons from death in vitro. | |

| ALS (FALS Transgenic Mice) | 2-MPPA | - | Delayed mortality and pathological abnormalities. | |

| Neuropathic Pain | 2-MPPA | Daily Oral Gavage | Produced prolonged alleviation of neuropathic pain in rats. | |

| Traumatic Brain Injury (TBI) | GCPII Inhibitors | - | Decreased cognitive dysfunction and improved motor function in rat models. | |

| Stroke / Ischemia | GCPII Inhibitors | - | Shown to be effective in various animal models of ischemia. | |

| Aged Macaques (Cognition) | 2-MPPA | Systemic Admin. | Significantly improved working memory performance. |

Experimental Protocols

In Vitro GCPII Inhibition Assay (Fluorescence-Based)

This protocol outlines a method to determine the inhibitory potency (IC50) of a test compound like this compound.

Objective: To quantify the concentration of an inhibitor required to reduce GCPII enzymatic activity by 50%.

Materials:

-

Recombinant human GCPII enzyme

-

Fluorescently labeled dipeptide substrate (e.g., Glu-Glu-fluorescein)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

-

Test Inhibitor (e.g., this compound) dilution series

-

Microplate reader capable of fluorescence detection

Procedure:

-

Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.

-

Pre-incubation: In a microplate, add a fixed concentration of recombinant GCPII (e.g., 0.02 nM) to wells containing the various inhibitor concentrations. Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorescent substrate (e.g., 100 nM) to all wells to start the enzymatic reaction.

-

Measurement: Monitor the increase in fluorescence over time at 37°C. The cleavage of the substrate by GCPII liberates the fluorophore, resulting in a measurable signal.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Model: NMDA-Induced Excitotoxicity

This protocol describes a common rodent model to evaluate the neuroprotective effects of a GCPII inhibitor in vivo.

Objective: To assess the ability of this compound to protect against neuronal damage caused by direct injection of an NMDA receptor agonist.

Procedure:

-

Animal Preparation: Anesthetize adult rats or mice and place them in a stereotaxic frame.

-

Drug Administration: Administer the test inhibitor (this compound) or vehicle systemically (e.g., intraperitoneal injection) or directly into the brain (intracerebroventricular injection) at a predetermined time before the excitotoxic insult.

-

Induction of Excitotoxicity: Infuse a solution of N-methyl-D-aspartate (NMDA) directly into a specific brain region (e.g., striatum or hippocampus) using a microsyringe.

-

Post-Insult Monitoring: Allow the animals to recover and monitor for behavioral changes over a period of hours to days.

-

Endpoint Analysis: After a set period (e.g., 24-72 hours), euthanize the animals and perfuse the brains.

-

Quantification of Neuroprotection: Process the brain tissue for histological analysis. Stain brain sections with markers for cell death (e.g., Fluoro-Jade) or neuronal viability (e.g., NeuN). Quantify the lesion volume or the number of surviving neurons in the targeted region and compare the results between inhibitor-treated and vehicle-treated groups.

Drug Development Challenges and Future Directions

A significant hurdle in the clinical translation of early GCPII inhibitors for neurological disorders was their poor pharmacokinetic profile. Compounds like 2-PMPA are highly polar, leading to low oral bioavailability and minimal penetration of the blood-brain barrier.

Future research and development efforts are focused on:

-

Novel Scaffolds: Discovering new chemical scaffolds, such as that of this compound, with improved physicochemical properties for better brain penetration.

-

Prodrug Strategies: Designing prodrugs of potent inhibitors that mask the charged moieties, allowing for enhanced absorption and distribution into the CNS before being converted to the active form.

-

Targeted Delivery: Exploring novel delivery mechanisms to increase the concentration of the inhibitor at the site of action within the brain.

Conclusion

The inhibition of GCPII presents a compelling, dual-action strategy for combating glutamate excitotoxicity, a central mechanism in many devastating neurological diseases. By reducing the pathological production of glutamate and simultaneously enhancing the neuroprotective signaling of NAAG via mGluR3, GCPII inhibitors can restore synaptic homeostasis. Potent inhibitor scaffolds, exemplified by this compound, hold significant therapeutic promise. Continued research focused on optimizing the drug-like properties of these inhibitors is crucial for translating this promising preclinical efficacy into effective clinical treatments for patients suffering from disorders driven by glutamate excitotoxicity.

References

- 1. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the In Vitro Effect of GCPII Inhibition on NAAG Hydrolysis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the in vitro inhibitory effects on Glutamate Carboxypeptidase II (GCPII) activity, using the potent and well-characterized inhibitor 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) as a representative example for the placeholder "GCPII-IN-1." The document provides quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to GCPII and NAAG Hydrolysis

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) or N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a key zinc metalloenzyme.[1] In the central nervous system, GCPII is primarily located on glial cells and is responsible for the hydrolysis of the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG).[1][2] This enzymatic reaction yields N-acetyl-L-aspartate (NAA) and L-glutamate.[1]

The release of glutamate by GCPII is implicated in excitotoxic neuronal damage under various pathological conditions.[3] Consequently, inhibiting GCPII is a significant therapeutic strategy for neurological disorders associated with excessive glutamate levels. Potent inhibitors of GCPII can prevent the hydrolysis of NAAG, leading to two key effects: a decrease in the production of excitotoxic glutamate and an increase in the concentration of NAAG. Elevated levels of NAAG are neuroprotective, in part through its action as an agonist at the metabotropic glutamate receptor 3 (mGluR3).

This guide focuses on the in vitro characterization of GCPII inhibition, using 2-PMPA as a model inhibitor. 2-PMPA is a highly potent and selective competitive inhibitor of GCPII, making it an excellent tool for studying the enzyme's function.

Quantitative Data: Inhibitory Potency

The inhibitory effect of a compound on GCPII-mediated NAAG hydrolysis is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The table below summarizes the reported in vitro potency of 2-PMPA against GCPII.

| Parameter | Value | Description |

| IC₅₀ | 300 pM | The concentration of 2-PMPA required to inhibit 50% of GCPII enzymatic activity in vitro. |

| Kᵢ | 0.2 - 0.3 nM | The inhibition constant, indicating the binding affinity of 2-PMPA to GCPII. A lower Kᵢ value signifies a higher binding affinity. |

Signaling Pathway of GCPII in NAAG Metabolism

The following diagram illustrates the role of GCPII in the hydrolysis of NAAG and the subsequent signaling events. Inhibition of GCPII by compounds like 2-PMPA blocks this pathway, leading to neuroprotective effects.

Caption: GCPII hydrolyzes NAAG, producing glutamate. Inhibitors block this process.

Experimental Protocols for In Vitro GCPII Inhibition Assays

The inhibitory activity of compounds against GCPII is typically determined using enzyme inhibition assays. Below are two common protocols.

Fluorescence-Based Inhibition Assay

This method uses a fluorogenic substrate to measure GCPII activity in a high-throughput format.

Materials:

-

Recombinant human GCPII

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.001% C₁₂E₈, pH 7.4 at 37°C

-

Test Inhibitor (e.g., 2-PMPA)

-

Fluorogenic Substrate (e.g., 100 nM Glu-Glu dipeptide labeled with fluorescein)

-

96-well microplate (black, clear bottom)

-

Plate reader with fluorescence detection (e.g., λex/λem = 492/516 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in the Assay Buffer.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of recombinant human GCPII (e.g., 0.02 nM final concentration) to each well.

-

Add the various concentrations of the test inhibitor to the wells. Include a control group with no inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well. The total reaction volume is typically 50 µL.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

HPLC-Based Inhibition Assay

This method directly measures the product of NAAG hydrolysis using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Recombinant human GCPII

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Test Inhibitor (e.g., 2-PMPA)

-

Substrate: N-acetyl-L-aspartyl-L-glutamate (NAAG) or ³H-NAAG (radiolabeled on the terminal glutamate)

-

Reaction termination solution (e.g., strong acid)

-

HPLC system with a suitable column for amino acid or radiochemical separation

Procedure:

-

Compound and Enzyme Preparation: Prepare serial dilutions of the test inhibitor. Prepare a solution of recombinant GCPII in the assay buffer.

-

Enzyme and Inhibitor Pre-incubation: In microcentrifuge tubes or a microplate, incubate a fixed concentration of GCPII with varying concentrations of the inhibitor at 37°C for 10 minutes.

-

Reaction Initiation: Add the NAAG substrate to each tube to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 1.5 hours).

-

Reaction Termination: Stop the reaction by adding a termination solution.

-

Sample Analysis: Analyze the samples by HPLC to separate and quantify the amount of product (glutamate or ³H-glutamate) formed.

-

Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percent inhibition and determine the IC₅₀ value. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Experimental Workflow Visualization

The following diagram outlines the general workflow for an in vitro GCPII inhibition assay.

Caption: General workflow for determining the in vitro inhibitory effect on GCPII.

References

An In-depth Technical Guide to the Pharmacokinetics of Representative GCPII Inhibitors

Introduction

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a well-established therapeutic target for a variety of neurological disorders and cancer.[1][2] This enzyme plays a crucial role in the central nervous system by catalyzing the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[3][4] Inhibition of GCPII is a promising therapeutic strategy as it can reduce excessive glutamate levels, which is implicated in excitotoxicity, and increase NAAG levels, which has neuroprotective effects through the activation of metabotropic glutamate receptor 3 (mGluR3).[5]

While the specific compound "GCPII-IN-1" was not identified in a comprehensive literature search, this guide will focus on the pharmacokinetics of two well-characterized and representative GCPII inhibitors: 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) and 2-(phosphonomethyl)pentanedioic acid (2-PMPA) . These compounds have been extensively studied and provide a solid foundation for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this class of inhibitors.

Pharmacokinetics of Representative GCPII Inhibitors

The development of potent and selective GCPII inhibitors has been challenged by their physicochemical properties. Many inhibitors, including 2-PMPA, are highly polar molecules, which can limit their oral bioavailability and brain penetration. Prodrug strategies are being explored to overcome these limitations.

Data Presentation

The following tables summarize the pharmacokinetic parameters of 2-MPPA and 2-PMPA in rats, providing a comparative overview of their in vivo behavior.

Table 1: Pharmacokinetic Parameters of 2-MPPA in Rats Following a Single Oral Dose

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) |

| 1 | 0.1 ± 0.0 | 0.5 ± 0.0 | 2.4 ± 0.3 | 0.3 ± 0.0 |

| 3 | 0.4 ± 0.1 | 0.5 ± 0.0 | 3.1 ± 0.2 | 1.1 ± 0.1 |

| 10 | 1.9 ± 0.4 | 0.8 ± 0.3 | 3.9 ± 0.4 | 7.9 ± 1.1 |

| 30 | 6.8 ± 1.2 | 1.0 ± 0.0 | 4.8 ± 0.5 | 37.1 ± 4.5 |

| 50 | 11.5 ± 1.8 | 1.3 ± 0.3 | 5.4 ± 0.6 | 77.2 ± 10.4 |

| 100 | 25.0 ± 4.0 | 1.5 ± 0.4 | 6.3 ± 0.7 | 200.0 ± 26.0 |

| 500 | 150.0 ± 20.0 | 2.0 ± 0.0 | 8.1 ± 1.0 | 1500.0 ± 200.0 |

| 1000 | 300.0 ± 50.0 | 2.5 ± 0.5 | 9.2 ± 1.2 | 3500.0 ± 500.0 |

Data are presented as mean ± S.D. Bioavailability was reported to be high (82%) based on a 10 mg/kg intravenous and oral administration study.

Table 2: Pharmacokinetic Parameters of 2-PMPA in Rats Following a Single Intraperitoneal Dose of 100 mg/kg

| Parameter | Value |

| Cmax | 275 µg/mL |

| Tmax | 0.25 h |

| t1/2 | 0.64 h |

| AUC | 210 µg·h/mL |

| Apparent Clearance | 7.93 mL/min/kg |

| Apparent Volume of Distribution | 0.44 L/kg |

Table 3: Tissue Distribution of 2-PMPA in Rats Following a Single Intraperitoneal Dose of 100 mg/kg

| Tissue | Tissue/Plasma Ratio |

| Brain | 0.018 |

| Sciatic Nerve | 0.120 |

| Dorsal Root Ganglion | 0.142 |

Experimental Protocols

The pharmacokinetic data presented above were generated using standard preclinical experimental protocols. A detailed description of these methodologies is provided below.

Pharmacokinetic Studies in Rats

-

Animal Models: Studies are typically conducted in male Sprague-Dawley or Wistar rats.

-

Drug Administration:

-

Oral (PO): For oral administration studies, the compound is typically dissolved in a suitable vehicle and administered via oral gavage. Animals are often fasted overnight prior to dosing to minimize the effect of food on absorption.

-

Intravenous (IV): For intravenous studies, the compound is administered as a single bolus injection, usually into the tail vein.

-

Intraperitoneal (IP): Intraperitoneal injections are also used for systemic administration.

-

-

Sample Collection:

-

Blood/Plasma: Blood samples are collected at various time points post-dosing. The frequency and duration of sampling depend on the anticipated absorption and elimination rates of the compound. Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.

-

Tissue: For tissue distribution studies, animals are euthanized at specific time points, and tissues of interest (e.g., brain, sciatic nerve) are harvested, weighed, and stored at -80°C.

-

Bioanalytical Methods

The quantification of GCPII inhibitors in biological matrices is typically performed using high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Protein Precipitation: Plasma samples are treated with a solvent like acetonitrile to precipitate proteins.

-

Derivatization (for highly polar compounds): For highly polar compounds like 2-PMPA, a derivatization step is necessary to improve its chromatographic properties. This involves reacting the acidic groups with a reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

Extraction: Tissue samples are first homogenized in a buffer solution. Both plasma and tissue homogenates are then subjected to extraction procedures to isolate the analyte.

-

-

LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system for separation and quantification. A calibration curve is generated using standards of known concentrations to determine the concentration of the analyte in the unknown samples.

Mandatory Visualizations

Signaling Pathway

Experimental Workflow

References

- 1. psychiatryonline.org [psychiatryonline.org]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Bioanalytical method for evaluating the pharmacokinetics of the GCP-II inhibitor 2-phosphonomethyl pentanedioic acid (2-PMPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

GCPII-IN-1: A Potent Inhibitor for Elucidating Glutamate Carboxypeptidase II Function

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) and N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a transmembrane zinc metalloenzyme with diverse physiological and pathological roles. In the central nervous system, GCPII modulates glutamatergic neurotransmission by hydrolyzing the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. Dysregulation of this enzymatic activity is implicated in a range of neurological disorders characterized by glutamate excitotoxicity, including traumatic brain injury, stroke, and neuropathic pain. In peripheral tissues, particularly the prostate, GCPII is highly overexpressed in cancer cells, making it a prime target for both diagnostic imaging and therapy.

This technical guide focuses on GCPII-IN-1, a potent inhibitor of GCPII, as a valuable research tool for investigating the multifaceted functions of this enzyme. This document provides a comprehensive overview of this compound's biochemical properties, detailed experimental protocols for its use in vitro and in vivo, and its application in studying GCPII-mediated signaling pathways.

This compound: A Profile

This compound is a small molecule inhibitor of GCPII, also referred to as PSMA. It serves as a chemical scaffold for the development of more complex inhibitors and therapeutic agents.

Quantitative Data

The inhibitory potency of this compound against its target enzyme has been quantitatively determined. This data is crucial for designing experiments and interpreting results.

| Parameter | Value | Reference |

| Ki | 44.3 nM | [1] |

Table 1: Inhibitory Potency of this compound against GCPII. The inhibition constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the effective use of this compound in research. The following sections provide methodologies for key in vitro and in vivo assays.

In Vitro Inhibition Assay: Fluorescence-Based Method

This protocol describes a common method for determining the inhibitory activity of compounds like this compound against purified GCPII enzyme.

Materials:

-

Recombinant human GCPII enzyme

-

This compound (or other test inhibitors)

-

Fluorescently labeled dipeptide substrate (e.g., Glu-Glu-fluorescein)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

-

Stop Solution: 0.1% Trifluoroacetic acid (TFA) in 5% acetonitrile

-

96-well microplate

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Enzyme Preparation: Dilute the recombinant human GCPII to a final concentration of 0.04 nM in Assay Buffer.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of desired concentrations.

-

Pre-incubation: In a 96-well plate, add 25 µL of the diluted GCPII enzyme to each well. Add 25 µL of the diluted inhibitor solutions (or vehicle control) to the respective wells. Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of the fluorescently labeled dipeptide substrate (final concentration 100 nM) to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding 10 µL of Stop Solution to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

In Vivo Studies: Representative Protocols

While specific in vivo studies for this compound are not extensively published, protocols for other well-characterized GCPII inhibitors can be adapted. Below are representative experimental designs for studying the effects of GCPII inhibition in common animal models.

1. Traumatic Brain Injury (TBI) Model:

-

Animal Model: Controlled cortical impact (CCI) injury in mice is a widely used model for TBI.[2][3]

-

Inhibitor Administration: GCPII inhibitors have been administered systemically (e.g., intraperitoneally or orally) shortly after the induction of TBI. The optimal dose and timing of administration for this compound would need to be determined through pilot studies.

-

Outcome Measures:

-

Neurological Severity Score: Assess motor and sensory deficits at various time points post-injury.

-

Histopathology: Evaluate lesion volume and neuronal cell death in brain tissue sections.

-

Biochemical Markers: Measure levels of glutamate, inflammatory cytokines, and markers of oxidative stress in brain homogenates.

-

Behavioral Tests: Assess cognitive function using tests such as the Morris water maze or novel object recognition.

-

2. Prostate Cancer Xenograft Model:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human prostate cancer cells that overexpress GCPII (e.g., LNCaP or C4-2B cells).

-

Inhibitor Administration: Treatment with the GCPII inhibitor can be initiated once tumors are established. Administration can be systemic (e.g., intravenous, intraperitoneal, or oral).

-

Outcome Measures:

-

Tumor Growth: Monitor tumor volume over time using calipers.

-

Biomarker Analysis: Measure levels of prostate-specific antigen (PSA) in the blood.

-

Imaging: Utilize GCPII-targeted imaging agents (e.g., radiolabeled small molecules or antibodies) to visualize tumors and assess target engagement by the inhibitor.

-

Histopathology and Immunohistochemistry: Analyze tumor tissue for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis.

-

3. Neuropathic Pain Model:

-

Animal Model: Common models include chronic constriction injury (CCI) of the sciatic nerve or spinal nerve ligation (SNL) in rats or mice.

-

Inhibitor Administration: The inhibitor can be administered systemically before or after the nerve injury.

-

Outcome Measures:

-

Behavioral Testing: Assess mechanical allodynia (response to non-noxious stimuli) using von Frey filaments and thermal hyperalgesia (increased sensitivity to heat) using a plantar test.

-

Electrophysiology: Record the activity of sensory neurons to assess their hyperexcitability.

-

Biochemical Analysis: Measure levels of neurotransmitters and inflammatory mediators in the spinal cord and dorsal root ganglia.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which GCPII is involved is crucial for a comprehensive understanding of its function and the mechanism of its inhibitors.

GCPII-Mediated Glutamate Excitotoxicity Pathway

This diagram illustrates the role of GCPII in the synaptic cleft and how its inhibition can mitigate glutamate-induced neurotoxicity.

Caption: GCPII inhibition blocks NAAG hydrolysis, increasing neuroprotective mGluR3 activation.

Experimental Workflow for In Vitro GCPII Inhibition Assay

This diagram outlines the key steps involved in determining the inhibitory potency of a compound against GCPII in a laboratory setting.

Caption: Workflow for determining GCPII inhibitory activity in vitro.

Logical Relationship of this compound Mechanism of Action

This diagram illustrates the logical flow of how this compound exerts its therapeutic effects in the context of neurological disorders.

Caption: Mechanism of action for this compound leading to neuroprotection.

Conclusion

This compound is a potent and valuable tool for researchers investigating the complex roles of Glutamate Carboxypeptidase II in health and disease. Its well-defined inhibitory activity allows for precise modulation of GCPII function in a variety of experimental settings. The protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in elucidating the mechanisms of GCPII-mediated processes and in the development of novel therapeutic strategies for a range of disorders, from neurological conditions to cancer. As research in this field continues to evolve, the use of specific and potent inhibitors like this compound will be instrumental in advancing our understanding and treatment of these complex diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deletion of glutamate carboxypeptidase II (GCPII), but not GCPIII, provided long‐term benefits in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deletion of glutamate carboxypeptidase II (GCPII), but not GCPIII, provided long-term benefits in mice with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of GCPII-IN-1 and Urea-Based Inhibitors in Prostate Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a transmembrane protein that is significantly overexpressed in prostate cancer cells, particularly in advanced and metastatic disease.[1][2] This overexpression has made it a prime target for the development of targeted therapies and imaging agents. GCPII-IN-1 is a urea-based inhibitor of GCPII with a reported inhibitory constant (Ki) of 44.3 nM.[3] While specific preclinical data for this compound is limited, this guide provides a comprehensive overview of the preclinical evaluation of the broader class of urea-based GCPII inhibitors in prostate cancer models, using available data for representative compounds.

Urea-based inhibitors typically feature a glutamate-urea-lysine or similar pharmacophore that binds with high affinity and specificity to the active site of GCPII.[4][5] These small molecules can be functionalized for various applications, including targeted radionuclide therapy, chemotherapy drug delivery, and diagnostic imaging. This technical guide summarizes key quantitative data, details common experimental protocols, and provides visual representations of signaling pathways and experimental workflows relevant to the preclinical assessment of these promising anti-cancer agents.

Data Presentation

In Vitro Activity of Urea-Based GCPII Inhibitors

The in vitro potency of GCPII inhibitors is a critical initial assessment. This is typically determined through enzymatic assays that measure the inhibition of GCPII's catalytic activity and binding assays that quantify the affinity of the inhibitor for the GCPII protein. The following table summarizes the in vitro activity of this compound and other representative urea-based and related GCPII inhibitors.

| Compound/Inhibitor | Assay Type | Value | Cell Line/System | Reference |

| This compound | Ki | 44.3 nM | Recombinant Human GCPII | |

| 2-PMPA | Ki | 0.2 nM | Recombinant Human GCPII | |

| 2-MPPA | IC50 | 90 nM | Not Specified | |

| ZJ-43 (Val-urea-Glu) | Not Specified | High Efficacy | Membrane preparations with cloned enzyme | |

| DCIBzL (urea-containing glutarate) | IC50 | 0.06 nM | Not Specified | |

| RNA 2-49-1 | IC50 | 0.08 nM | Not Specified |

In Vivo Evaluation of Urea-Based GCPII Inhibitors in Prostate Cancer Xenograft Models

In vivo studies are essential to evaluate the tumor-targeting capabilities, efficacy, and pharmacokinetic properties of GCPII inhibitors. These studies often utilize radiolabeled versions of the inhibitors for imaging and biodistribution analysis in animal models bearing human prostate cancer xenografts (e.g., LNCaP cells, which express high levels of PSMA).

| Compound | Animal Model | Tumor Model | Key Findings | Reference |

| 177Lu-labeled Urea-Based Conjugates | Mice | PC3-pip xenografts | Specific accumulation in PSMA-expressing xenografts. Lipophilicity and linker substituents influence biodistribution. | |

| 68Ga-labeled P15, P16, and P19 | Mice | LNCaP xenografts | All compounds demonstrated tumor-targeting ability. P19 showed the most promising overall profile. | |

| J591 Antibody Conjugates (e.g., with maytansinoid 1) | Mice | Xenograft models | Significant tumor growth inhibition and even complete tumor ablation. |

Experimental Protocols

GCPII Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the in vitro inhibitory potency (IC50) of a test compound against GCPII.

-

Reagents and Materials:

-

Recombinant human GCPII enzyme.

-

Fluorescently labeled dipeptide substrate (e.g., Glu-Glu-fluorescein).

-

Test inhibitor compound (e.g., this compound).

-

Assay buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

-

Microplate reader with fluorescence detection capabilities.

-

-

Procedure:

-

Prepare a solution of recombinant human GCPII in the assay buffer to a final concentration of 0.02 nM.

-

Serially dilute the test inhibitor in the assay buffer to create a range of concentrations.

-

In a microplate, pre-incubate the GCPII enzyme with the various concentrations of the test inhibitor for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the fluorescently labeled substrate to a final concentration of 100 nM.

-

Monitor the fluorescence intensity over time using a microplate reader. The cleavage of the substrate by GCPII results in a change in fluorescence.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Uptake and Internalization Assay

This protocol is used to assess the ability of a GCPII inhibitor to bind to and be internalized by prostate cancer cells that express PSMA.

-

Cell Lines:

-

PSMA-positive prostate cancer cell line (e.g., LNCaP).

-

PSMA-negative prostate cancer cell line (e.g., PC-3) as a negative control.

-

-

Reagents and Materials:

-

Radiolabeled GCPII inhibitor (e.g., labeled with 68Ga or 177Lu).

-

Cell culture medium (e.g., RPMI-1640) with supplements.

-

Binding buffer (e.g., serum-free medium).

-

Acid wash buffer (e.g., 0.2 M glycine, pH 2.5) to differentiate between membrane-bound and internalized radioactivity.

-

Gamma counter.

-

-

Procedure:

-

Plate LNCaP and PC-3 cells in multi-well plates and allow them to adhere overnight.

-

Wash the cells with binding buffer.

-

Incubate the cells with the radiolabeled GCPII inhibitor at various concentrations and for different time points at 37°C.

-

To determine non-specific binding, co-incubate a set of cells with a high concentration of a non-radiolabeled GCPII inhibitor.

-

After incubation, wash the cells with ice-cold binding buffer to remove unbound radioactivity.

-

To measure internalization, incubate the cells with the acid wash buffer to strip off surface-bound radioligand.

-

Lyse the cells and measure the radioactivity of the membrane-bound fraction (from the acid wash) and the internalized fraction (from the cell lysate) using a gamma counter.

-

Quantify the specific uptake and internalization as a percentage of the added dose per million cells.

-

In Vivo Biodistribution and Tumor Targeting Study

This protocol outlines the procedure for evaluating the biodistribution and tumor-targeting efficacy of a GCPII inhibitor in a xenograft mouse model.

-

Animal Model:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Subcutaneously implant PSMA-positive human prostate cancer cells (e.g., LNCaP) to establish tumors.

-

-

Procedure:

-

Once tumors reach a suitable size, intravenously inject the radiolabeled GCPII inhibitor into the mice.

-

At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize groups of mice.

-

Dissect major organs and tissues (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).

-

Weigh each tissue sample and measure its radioactivity using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

-

The tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) are calculated to assess targeting specificity.

-

Mandatory Visualization

Signaling Pathway of GCPII in Prostate Cancer

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and Preclinical Evaluation of Urea-Based Prostate-Specific Membrane Antigen-Targeted Conjugates Labeled with 177Lu - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How a Medicinal Chemistry Project Changed the Way Prostate Cancer is Diagnosed and Treated - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on GCPII Inhibition for Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research supporting the inhibition of Glutamate Carboxypeptidase II (GCPII) as a promising therapeutic strategy for neuroprotection. While this guide will touch upon the specific inhibitor GCPII-IN-1, the core focus will be on the broader, well-documented class of GCPII inhibitors, for which a substantial body of preclinical data exists. This approach is necessitated by the limited publicly available research specifically detailing the neuroprotective effects of this compound beyond its initial characterization.

Introduction to GCPII and its Role in the Central Nervous System

Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase) or prostate-specific membrane antigen (PSMA), is a transmembrane metalloenzyme with a critical role in neurotransmitter regulation.[1][2][3] In the central nervous system (CNS), GCPII is primarily localized on the plasma membrane of glial cells, such as astrocytes, with its catalytic domain facing the synapse.[1] The primary function of GCPII in the brain is the hydrolysis of the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1]

Under pathological conditions associated with glutamate excitotoxicity, such as in neurodegenerative diseases and ischemic injury, the activity of GCPII can be upregulated. This leads to an excess of glutamate in the synaptic cleft, contributing to neuronal damage and death.

The Neuroprotective Mechanism of GCPII Inhibition

The inhibition of GCPII presents a dual-pronged approach to neuroprotection by simultaneously addressing two key pathological features of glutamate-mediated neurotoxicity.

-

Reduction of Glutamate Levels: By blocking the enzymatic activity of GCPII, inhibitors prevent the breakdown of NAAG, thereby reducing the production of glutamate. This decrease in synaptic glutamate levels mitigates the over-activation of glutamate receptors, a primary driver of excitotoxic neuronal death.

-

Elevation of NAAG Levels: The inhibition of GCPII leads to an accumulation of NAAG in the synapse. NAAG is an agonist for the group II metabotropic glutamate receptor 3 (mGluR3). Activation of presynaptic mGluR3s inhibits further glutamate release, creating a negative feedback loop that further dampens excitotoxicity. Additionally, mGluR3 activation on glial cells can stimulate the release of neuroprotective factors, such as transforming growth factor-β (TGF-β).

This dual mechanism makes GCPII an attractive therapeutic target for a range of neurological disorders where glutamate excitotoxicity is implicated.

Signaling Pathway of GCPII Inhibition

This compound: A Urea-Based Inhibitor

This compound is a urea-based, potent inhibitor of glutamate carboxypeptidase II. Its primary mechanism of action is the competitive inhibition of GCPII's enzymatic activity, thereby blocking the hydrolysis of NAAG to glutamate.

Quantitative Data for this compound

| Parameter | Value | Reference |

| Ki | 44.3 nM | |

| Molecular Formula | C₁₄H₂₂F₃N₃O₉ | |

| Molecular Weight | 433.33 g/mol | |

| Solubility (Water) | 160 mg/mL |

While this compound has been identified as a potent inhibitor and is used in research for prostate cancer and neurological disorders, detailed preclinical data on its neuroprotective efficacy in various in vitro and in vivo models are not extensively available in peer-reviewed literature. To provide a comprehensive overview of the therapeutic potential of GCPII inhibition, the following sections will focus on well-characterized inhibitors that have been extensively studied for their neuroprotective properties.

Foundational Research with Well-Characterized GCPII Inhibitors

A substantial body of evidence for the neuroprotective effects of GCPII inhibition comes from studies using potent and selective inhibitors such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA) and 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA).

In Vitro Evidence of Neuroprotection

Studies in models of familial amyotrophic lateral sclerosis (FALS) have demonstrated the neuroprotective effects of GCPII inhibitors.

Experimental Protocol: Motor Neuron Survival Assay

-

Cell Culture: Primary motor neuron (MN)/glia cultures are established from the spinal cords of embryonic day 14 rats.

-

Transduction: Cultures are transduced with an adenoviral vector expressing a mutant form of human superoxide dismutase 1 (SOD1), a model for FALS.

-

Treatment: The GCPII inhibitor (e.g., 2-PMPA) is added to the culture medium at various concentrations.

-

Survival Assessment: After a set incubation period (e.g., 5 days), the number of surviving motor neurons is quantified by immunocytochemistry for a motor neuron-specific marker (e.g., SMI-32).

-

Data Analysis: The percentage of motor neuron survival in treated cultures is compared to untreated, transduced cultures.

Quantitative Data: Neuroprotection with 2-PMPA in a FALS Model

| 2-PMPA Concentration | Motor Neuron Survival (%) | P-value |

| 0 (Control) | ~50 | - |

| 1.0 nM | Significantly Increased | < 0.001 |

| 10.0 µM | Significantly Increased | < 0.001 |

| 50.0 µM | Significantly Increased | < 0.05 |

These in vitro studies confirm that GCPII inhibition can protect motor neurons from cell death induced by a genetic mutation linked to ALS.

In Vivo Evidence of Neuroprotection

The neuroprotective efficacy of GCPII inhibitors has been demonstrated in various animal models of neurological disorders.

Experimental Protocol: In Vivo FALS Model

-

Animal Model: Transgenic mice expressing a mutant human SOD1 gene are used. These mice develop a progressive motor neuron disease that mimics human ALS.

-

Treatment: The GCPII inhibitor (e.g., 2-MPPA) is administered to the mice, often via drinking water or intraperitoneal injection, starting before or at the onset of disease symptoms.

-

Outcome Measures: The primary endpoints are typically the age of disease onset, disease duration (time from onset to end-stage), and overall survival. Motor function can be assessed using tests like rotarod performance.

-

Histopathological Analysis: Spinal cord and brain tissues are examined post-mortem to quantify motor neuron loss and other pathological markers.

Quantitative Data: Efficacy of GCPII Inhibitors in Preclinical Models

| Model | GCPII Inhibitor | Key Findings | Reference |

| Amyotrophic Lateral Sclerosis (FALS) | 2-MPPA | Delayed disease onset, prolonged survival | |

| Stroke (Ischemia) | 2-PMPA | Reduced infarct volume, improved neurological outcome | |

| Neuropathic Pain | Various | Attenuated mechanical allodynia and thermal hyperalgesia | |

| Diabetic Neuropathy | Various | Reversed nerve conduction velocity deficits |

These in vivo studies provide strong evidence that GCPII inhibition is a viable therapeutic strategy for a range of neurological conditions characterized by glutamate excitotoxicity.

Experimental Workflows

In Vitro Neuroprotection Assay Workflow

In Vivo Efficacy Study Workflow

Conclusion and Future Directions

The foundational research on GCPII inhibition provides a strong rationale for its development as a neuroprotective therapy. The dual mechanism of reducing glutamate and increasing NAAG offers a comprehensive approach to mitigating excitotoxicity. While specific inhibitors like this compound are valuable research tools, the extensive preclinical data from compounds like 2-PMPA and 2-MPPA have paved the way for clinical investigation.

Future research should focus on the development of GCPII inhibitors with improved pharmacokinetic properties, including better blood-brain barrier penetration, to enhance their therapeutic potential. Further studies are also warranted to explore the efficacy of GCPII inhibition in a broader range of neurodegenerative and psychiatric disorders. The continued investigation of this therapeutic strategy holds significant promise for addressing the unmet medical needs of patients with neurological diseases.

References

- 1. Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

The Selectivity Profile of GCPII-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of GCPII-IN-1, a urea-based inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in neuroscience and oncology.

Introduction to this compound

This compound is a potent inhibitor of GCPII, an enzyme implicated in various physiological and pathological processes, including neurotransmission and cancer progression. As a urea-based inhibitor, this compound targets the active site of GCPII, preventing the hydrolysis of its natural substrate, N-acetyl-L-aspartyl-L-glutamate (NAAG). The inhibition of GCPII leads to an increase in synaptic NAAG levels, which in turn modulates glutamatergic signaling, a pathway of significant interest for the treatment of neurological disorders. Furthermore, due to the overexpression of GCPII in prostate cancer, inhibitors like this compound are valuable tools for cancer imaging and therapy.

Quantitative Selectivity Profile

The selectivity of a drug candidate is a critical determinant of its therapeutic window and potential side effects. This compound has been characterized by its high affinity for GCPII. The following tables summarize the available quantitative data on the inhibitory activity of this compound and other relevant urea-based inhibitors.

| Compound | Target | Kᵢ (nM) | Reference |

| This compound | GCPII | 44.3 | [1] |

Table 1: Inhibitory Potency of this compound against Human GCPII. The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a higher affinity.

While a specific Kᵢ value for this compound against Glutamate Carboxypeptidase III (GCPIII), the closest homolog of GCPII, is not publicly available, extensive research on urea-based GCPII inhibitors has demonstrated a high degree of selectivity for GCPII over GCPIII. This selectivity is often in the range of 1000-fold or greater.[2] The structural differences in the S1' pocket and the "arginine patch" between the two enzymes are thought to be responsible for this selectivity.[3]

| Compound Class | Target | Selectivity (GCPII vs. GCPIII) | Reference |

| Urea-based Inhibitors | GCPII/GCPIII | >1000-fold | [2] |

| DKFZ-PSMA-11 (urea-based) | GCPII/GCPIII | 720-fold | [3] |

| ZJ-24 (urea-based) | GCPII/GCPIII | 160-fold |

Table 2: Selectivity of Urea-Based Inhibitors for GCPII over GCPIII. This table provides context for the expected selectivity of this compound.

Regarding off-target activity against other metallohydrolases, studies on various metalloprotein inhibitors suggest that they are generally selective for their intended targets and do not exhibit widespread off-target inhibition.

Experimental Protocols

The determination of the inhibitory potency (Kᵢ and IC₅₀) of compounds like this compound is crucial for their characterization. Below is a detailed, representative protocol for a NAAG hydrolysis assay, a standard method used to evaluate GCPII inhibitors.

Determination of Inhibitory Potency (Kᵢ) using a NAAG Hydrolysis Assay

Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound) against recombinant human GCPII.

Materials:

-

Recombinant human GCPII (extracellular domain, amino acids 44-750)

-

[³H]-N-acetyl-L-aspartyl-L-glutamate ([³H]-NAAG) as the substrate

-

Test inhibitor (this compound)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 1 mM CoCl₂

-

Stop Solution: 100 mM sodium phosphate/10 mM EDTA, pH 7.4

-

Ion-exchange resin (e.g., AG 1-X8)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add a fixed concentration of recombinant human GCPII to each well.

-

Add varying concentrations of the test inhibitor to the wells.

-

Incubate the enzyme and inhibitor mixture at 37°C for 15 minutes to allow for binding equilibrium to be reached.

-

-

Initiation of the Enzymatic Reaction:

-

Initiate the reaction by adding a fixed concentration of [³H]-NAAG to each well. The final substrate concentration should be close to its Kₘ value for GCPII.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes) during which the reaction is linear.

-

-

Termination of the Reaction:

-

Stop the reaction by adding the stop solution to each well.

-

-

Separation of Product from Substrate:

-

Transfer the reaction mixture to a column containing an anion-exchange resin.

-

The unreacted [³H]-NAAG will bind to the resin, while the hydrolyzed product, [³H]-glutamate, will be in the flow-through.

-

Wash the column with water and collect the eluate.

-

-

Quantification of Product:

-

Add the eluate to a scintillation vial containing scintillation cocktail.

-

Measure the amount of [³H]-glutamate using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.

-

Workflow for Determining Inhibitor Potency (Ki)

Signaling Pathway Modulation

GCPII plays a crucial role in regulating glutamate neurotransmission through the hydrolysis of NAAG. Inhibition of GCPII by this compound disrupts this process, leading to a cascade of downstream effects.

In the central nervous system, GCPII is primarily located on the surface of astrocytes. It cleaves the neuropeptide NAAG, which is released from presynaptic neurons, into N-acetylaspartate (NAA) and glutamate. The resulting glutamate can then act on postsynaptic glutamate receptors.

By inhibiting GCPII, this compound prevents the breakdown of NAAG. The resulting accumulation of NAAG in the synaptic cleft leads to increased activation of presynaptic metabotropic glutamate receptor 3 (mGluR3). Activation of mGluR3 has a neuroprotective effect by reducing the release of glutamate from presynaptic terminals, thus preventing excitotoxicity.

GCPII Signaling and Inhibition

Conclusion

This compound is a potent inhibitor of GCPII with a Kᵢ of 44.3 nM. Based on the extensive data available for other urea-based inhibitors, it is expected to exhibit high selectivity for GCPII over its closest homolog, GCPIII, and other metallohydrolases. The well-established experimental protocols for assessing GCPII inhibition provide a robust framework for its further characterization. By modulating the GCPII-NAAG-glutamate signaling pathway, this compound holds promise as a valuable research tool and a potential therapeutic agent for neurological disorders and as a targeting ligand for prostate cancer. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

References

Methodological & Application

Application Notes and Protocols for GCPII-IN-1 in In Vitro Cell-Based Assays

Topic: GCPII-IN-1 Protocol for In Vitro Cell-Based Assays Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) or N-acetyl-L-aspartyl-L-glutamate peptidase I (NAALADase), is a transmembrane zinc metallopeptidase.[1][2][3][4] In the context of prostate cancer, PSMA is significantly overexpressed on the surface of prostate epithelial cells and its expression levels correlate with tumor grade and metastatic disease, making it a prime target for both diagnostics and therapeutics.[1] One of the key enzymatic functions of GCPII/PSMA is the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. The resulting glutamate can activate metabotropic glutamate receptors (mGluR) on tumor cells, which in turn stimulates downstream pro-oncogenic signaling pathways such as PI3K/AKT and MAPK/ERK, promoting cell survival, growth, and metastatic potential.

This compound is a potent inhibitor scaffold of GCPII/PSMA with a reported Ki of 44.3 nM. This document provides detailed protocols and application notes for evaluating the efficacy of this compound and other inhibitors in a cell-based setting using prostate cancer cell lines that endogenously express PSMA.

Data Presentation

The inhibitory activities of various GCPII/PSMA inhibitors are summarized below. These values were determined in different assays, and direct comparison should be made with caution. The data serves as a reference for expected potency.

| Compound | Assay Type | Cell Line | IC50 / Ki | Reference |

| This compound | Enzymatic Assay | - | Ki: 44.3 nM | MedchemExpress |

| 2-PMPA | Enzymatic Assay | - | Ki: 0.2 nM | |

| 2-PMPA | Enzymatic Assay | - | IC50: 0.3 nM | |

| CTT-54 derivative (5) | Cell-based (SPECT) | LNCaP | IC50: 1.0 nM | |

| CTT-54.2 derivative (6) | Cell-based (SPECT) | LNCaP | IC50: 6.6 nM | |

| PSMA-I&T | Cell-based (PET) | LNCaP | IC50: 38.64 nM | |

| Enzalutamide | AR Reporter Assay | LNCaP | IC50: 21.4 nM | |

| Docetaxel | Viability Assay (2D) | LNCaP | IC50: ~1-2 nM |

Note: IC50/Ki values are highly dependent on assay conditions (e.g., substrate concentration, cell density, incubation time). The values for Enzalutamide and Docetaxel are provided for context as common prostate cancer therapeutics but do not target GCPII directly.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental design, the following diagrams illustrate the GCPII/PSMA signaling pathway and the workflow for the cell-based activity assay.

Experimental Protocols

This section provides a detailed methodology for a representative cell-based assay to determine the inhibitory potential of this compound on endogenous PSMA activity in LNCaP prostate cancer cells. The principle of the assay is to measure the amount of glutamate produced by the enzymatic activity of PSMA on its substrate, NAAG. The released glutamate is quantified using a coupled enzymatic reaction that results in a fluorescent product.

Materials and Reagents

-

Cell Line: LNCaP (ATCC® CRL-1740™) or other PSMA-positive cell line.

-

This compound and other control inhibitors (e.g., 2-PMPA).

-

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Substrate: N-Acetyl-L-aspartyl-L-glutamate (NAAG).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Detection Kit: A commercial glutamate assay kit (fluorescence-based, e.g., Amplex™ Red Glutamic Acid/Glutamate Oxidase Kit or similar). These kits typically contain glutamate oxidase, a secondary enzyme (e.g., horseradish peroxidase), and a fluorogenic probe.

-

Instrumentation: 96-well black, clear-bottom tissue culture plates, multichannel pipette, fluorescence microplate reader.

Protocol: Cell-Based GCPII/PSMA Activity Assay

1. Cell Culture and Seeding: a. Culture LNCaP cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2. b. When cells reach 80-90% confluency, detach them using a gentle cell dissociation reagent (e.g., TrypLE™ Express). c. Resuspend cells in fresh culture medium and perform a cell count. d. Seed the cells into a 96-well black, clear-bottom plate at a density of 4 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of medium. e. Incubate the plate for 48-72 hours to allow cells to form a confluent monolayer.

2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound (e.g., 10 mM in DMSO). b. On the day of the assay, prepare serial dilutions of this compound in Assay Buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM. Also, prepare dilutions for a positive control inhibitor (e.g., 2-PMPA). c. Carefully remove the culture medium from the wells. d. Gently wash the cell monolayer once with 100 µL of pre-warmed Assay Buffer. e. Add 50 µL of the diluted inhibitor solutions to the respective wells. For 'No Inhibitor' control wells, add 50 µL of Assay Buffer containing the same percentage of DMSO as the highest inhibitor concentration. f. Pre-incubate the plate at 37°C for 30 minutes.

3. Enzymatic Reaction: a. Prepare a 2X working solution of the NAAG substrate in Assay Buffer. The final concentration should be at or near the Km of the enzyme (typically in the low micromolar range for LNCaP cells; optimization may be required). b. Following the pre-incubation period, add 50 µL of the 2X NAAG solution to each well to initiate the enzymatic reaction. The total volume in each well is now 100 µL. c. Incubate the plate at 37°C for 1 to 2 hours. The optimal time should be determined empirically to ensure the reaction is within the linear range.